8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Beschreibung
Historical Context of Triazolo[4,3-a]pyrazine Derivatives
The development of triazolo[4,3-a]pyrazine derivatives traces its origins to systematic investigations conducted in the late 1960s, when researchers first explored the preparation of 3-amino-s-triazolo[4,3-a]pyrazines carrying alkyl substituents on the pyrazine ring. These early studies established fundamental synthetic methodologies that would prove instrumental in subsequent pharmaceutical applications. The historical significance of this scaffold became evident through pioneering work that demonstrated the versatility of these heterocyclic systems in accommodating various functional groups, including hydrogen, hydroxy, and mercapto substituents in the 3-position.
The evolution of triazolo[4,3-a]pyrazine chemistry gained momentum in the early 2000s with the recognition of their diverse biological activities. Research conducted in 2004 revealed that bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines exhibited high affinity and excellent selectivity for adenosine A2a receptors, establishing these scaffolds as valuable pharmacological tools. These findings demonstrated that specific structural modifications could achieve remarkable selectivity profiles, with some compounds displaying over 16,500-fold selectivity for the A2a receptor versus the A1 receptor.
Contemporary research has expanded the understanding of triazolo[4,3-a]pyrazine derivatives beyond their initial applications. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has demonstrated activity against N-methyl-D-aspartate subtype 2B receptors, patented inhibitors of renal outer medullary potassium channels, compounds that inhibit kidney urea transport, and bromodomain inhibitors with implications for cancer therapies. This broad spectrum of biological activities has positioned triazolo[4,3-a]pyrazine derivatives as privileged structures in medicinal chemistry.
Significance of Trifluoromethyl-Substituted Heterocycles
The incorporation of trifluoromethyl groups into heterocyclic systems represents a transformative approach in modern pharmaceutical chemistry. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physicochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. These modifications have proven particularly valuable in optimizing drug-like properties and enhancing metabolic stability.
Research has demonstrated that N-trifluoromethyl azoles exhibit superior pharmacological properties compared to their traditional counterparts. Specifically, N-trifluoromethyl azoles have shown higher lipophilicity and increased metabolic stability and Caco-2 permeability compared with their N-methyl counterparts. This enhanced profile illustrates the potential of the N-trifluoromethyl motif in pharmaceutical applications, particularly for compounds requiring improved bioavailability and metabolic resistance.
The synthesis of N-trifluoromethyl heterocycles has benefited from recent methodological advances. Fluorine chemistry has become essential to the evolution of many interconnected research fields, with the introduction of fluorine groups, especially trifluoromethyl groups, becoming one of the most efficient methods for modulating molecular properties. Various synthetic approaches have been developed, including utilizing starting materials containing the N-trifluoromethyl motif to generate heterocycles directly, and introducing the trifluoromethyl group via trifluoromethylation or fluorination of nitrogen-containing species.
| Property | N-Methyl Analogues | N-Trifluoromethyl Analogues | Enhancement Factor |
|---|---|---|---|
| Lipophilicity | Baseline | Higher | Not specified |
| Metabolic Stability | Baseline | Increased | Not specified |
| Caco-2 Permeability | Baseline | Increased | Not specified |
Position of 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Contemporary Research
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine occupies a prominent position in contemporary pharmaceutical research, particularly within the context of kinase inhibitor development and antimalarial drug discovery. The compound serves as a representative structure within the broader family of triazolopyrazine derivatives that have gained significant attention from research consortiums such as the Open Source Malaria project.
Recent investigations have established the compound's relevance in dual kinase inhibition strategies. Research conducted in 2022 demonstrated that triazolo[4,3-a]pyrazine derivatives function as novel dual c-Met and vascular endothelial growth factor receptor-2 inhibitors. These studies revealed that compounds within this structural class exhibit excellent antiproliferative activities against multiple cancer cell lines, including A549, MCF-7, and HeLa cells, with inhibitory concentration 50 values ranging from 0.98 to 1.28 micromolar.
The antimalarial research program has provided additional validation for the therapeutic potential of triazolopyrazine scaffolds. Studies employing late-stage functionalization using photoredox and Diversinate chemistry have generated novel analogues with moderate antimalarial activity, displaying inhibitory concentration 50 values ranging from 0.3 to greater than 20 micromolar against Plasmodium falciparum strains. Notably, none of these compounds exhibited cytotoxicity against human embryonic kidney cells at concentrations up to 80 micromolar, indicating favorable selectivity profiles.
| Research Application | Target | Activity Range | Selectivity Profile |
|---|---|---|---|
| Cancer Research | c-Met/VEGFR-2 | 0.98-1.28 µM | High selectivity |
| Antimalarial | Plasmodium falciparum | 0.3->20 µM | No cytotoxicity at 80 µM |
| Neurological | NMDA subtype 2B | Not specified | High selectivity |
Physical and chemical characterization studies have established key parameters for 8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The compound exhibits a molecular weight of 268.24 grams per mole, with a predicted boiling point of 379.8 ± 52.0 degrees Celsius and a density of 1.49 ± 0.1 grams per cubic centimeter. The predicted acid dissociation constant (pKa) value of 5.68 ± 0.40 indicates moderate basicity, consistent with the heterocyclic nitrogen atoms present in the structure.
Relationship to Sitagliptin Intermediates
The relationship between 8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and sitagliptin intermediates represents a significant connection between fundamental heterocyclic chemistry and contemporary diabetes therapeutics. While the 8-phenyl derivative itself is not a direct sitagliptin intermediate, its structural analog 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride serves as a crucial pharmaceutical intermediate in sitagliptin phosphate preparation.
Sitagliptin, chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-7-yl]-4-(2,4,5-trifluorophenyl)butyl-1-ketone, represents the first dipeptidyl peptidase-4 inhibitor class diabetes medication. The compound functions through a distinct mechanism of action compared to conventional oral hypoglycemic drugs, operating by suppressing dipeptidyl peptidase-4 to reduce glucagon-like peptide-I degradation, thereby improving diabetic patients' beta cell insulin production capacity.
The synthetic relationship between the triazolopyrazine core and sitagliptin has driven extensive research into optimized preparation methods. Patent literature describes synthetic routes involving the reaction of appropriate pyrazine precursors with trifluoroacetic anhydride under controlled conditions. These processes typically yield the triazolopyrazine intermediate with high purity, as demonstrated by high-performance liquid chromatography analysis showing purities exceeding 99 percent.
Industrial synthesis considerations have focused on developing environmentally sustainable and cost-effective production methods. Traditional synthetic approaches faced challenges including reaction selectivity issues and the generation of toxic hydrogen sulfide byproducts when using phosphorus pentasulfide. Contemporary methodologies have addressed these concerns through alternative reaction pathways that eliminate hazardous reagents while maintaining high yields and product purity.
| Synthetic Parameter | Traditional Method | Optimized Method | Improvement |
|---|---|---|---|
| Yield | Variable | 99.5% (HPLC purity) | Significant increase |
| Byproduct Formation | Hydrogen sulfide generation | Minimal byproducts | Safety enhancement |
| Environmental Impact | High solvent usage | Reduced solvent requirements | Sustainability improvement |
| Industrial Feasibility | Limited | High | Process optimization |
The therapeutic significance of sitagliptin has established substantial market demand for its intermediates. Sitagliptin achieved regulatory approval from the United States Food and Drug Administration in October 2006 and subsequently gained approval in China in 2009. The medication's unique mechanism provides sustainable dipeptidyl peptidase-4 activity reduction through once-daily oral administration, offering safe and effective glycemic control either as monotherapy or in combination with metformin hydrochloride and pioglitazone.
Eigenschaften
IUPAC Name |
8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4.ClH/c13-12(14,15)11-18-17-10-9(16-6-7-19(10)11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRGGYLDIROHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743640 | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762240-94-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-8-phenyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762240-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary targets of 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis. By disrupting these pathways, the compound can inhibit the growth and survival of cancer cells.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biochemische Analyse
Biochemical Properties
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit c-Met kinase, an enzyme involved in cellular signaling pathways related to cancer progression. The interaction between this compound and c-Met kinase is characterized by its high binding affinity, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits potent anti-tumor activity. It influences cell function by inhibiting cell proliferation, inducing apoptosis, and altering cell signaling pathways. Additionally, it affects gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit enzyme activity and alter gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, indicating sustained activity and potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without notable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways that contribute to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby modulating its biochemical activity.
Biologische Aktivität
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 762240-94-8) is a synthetic compound that belongs to the class of triazolo[4,3-a]pyrazines. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C12H12ClF3N4
- Molecular Weight : 304.70 g/mol
- CAS Number : 762240-94-8
Antibacterial Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. In a study evaluating various compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, several derivatives showed moderate to good activity. Notably, compounds with certain structural modifications exhibited minimum inhibitory concentrations (MICs) comparable to ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| 1a | 64 | 32 |
| 1d | 16 | 8 |
The structure–activity relationship (SAR) indicated that compounds with electron-donating groups at specific positions on the phenyl ring enhanced antibacterial activity due to improved interactions with bacterial targets.
Anticancer Activity
In vitro studies have shown that triazolo[4,3-a]pyrazine derivatives possess anticancer properties. For instance, a derivative labeled RB7 was tested against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that RB7 induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors such as Bcl2. This led to the activation of Caspase 3 and subsequent cell death .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10.5 | Mitochondrial apoptosis |
| HT-29 | 6.5 | Upregulation of Bax; downregulation of Bcl2 |
Anti-inflammatory Activity
Some studies have suggested that triazolo[4,3-a]pyrazine derivatives also exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . However, more detailed studies are necessary to elucidate the exact mechanisms involved.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazolo[4,3-a]pyrazine derivatives highlighted the importance of substituent groups in enhancing antibacterial activity. Compounds with long alkyl chains were found to be more effective than those with aromatic groups due to increased lipophilicity and cell permeability.
- Anticancer Mechanisms : Research focusing on RB7 revealed its potential as an anticancer agent through mitochondrial pathways. The study provided insights into how structural modifications could enhance its efficacy against specific cancer types.
Wissenschaftliche Forschungsanwendungen
Diabetes Management
The compound serves as an important intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 inhibitors help improve glycemic control by increasing insulin secretion and decreasing glucagon levels in the bloodstream. The synthesis method for this compound emphasizes its role in producing effective antidiabetic medications .
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrazine compounds exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that related compounds were assessed for their activity against human colon cancer cell lines (HCT-116 and HT-29), suggesting potential applications in oncology . The incorporation of trifluoromethyl groups is believed to enhance the biological activity of these compounds.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the pharmacological properties and synthetic methodologies of this compound:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The compound’s synthesis typically begins with 2-chloropyrazine reacting with hydrazine hydrate in ethanol at 58–60°C to form a hydrazine intermediate (HPLC purity: 93.3%) . Subsequent cyclization with trifluoroacetic anhydride and methanesulfonic acid under reflux yields the triazolo[4,3-a]pyrazine scaffold . The trifluoromethyl group is introduced via trifluoroacetic anhydride-mediated substitution .
Key Reaction Conditions:
| Step | Reagents/Conditions | Product Purity | Source |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, 60°C, 15 hrs | 93.3% (HPLC) | |
| 2 | Trifluoroacetic anhydride, methanesulfonic acid, reflux | 99.1% (HPLC) |
Hydrogenation and Reduction
Catalytic hydrogenation using palladium/carbon in ethanol under high-pressure nitrogen achieves saturation of the pyrazine ring, forming the tetrahydro derivative. Post-reduction treatment with HCl yields the hydrochloride salt (melting point: 264°C) .
Optimized Parameters:
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Pd/C (10% w/w) | Complete conversion |
| Pressure | 50–60 psi H₂ | 99% yield |
| Solvent | Ethanol | High solubility |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions (pH < 3), releasing the free base. Neutralization with NaOH regenerates the free amine, which participates in further alkylation or acylation reactions .
Electrophilic Aromatic Substitution (EAS)
The triazole ring undergoes EAS at the C5 position due to electron-rich nitrogen atoms. Reactions with nitrating agents (e.g., HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) proceed regioselectively .
Example: Bromination
| Conditions | Product | Yield |
|---|---|---|
| Br₂ (1.2 eq), FeBr₃, DCM, 0°C | 5-Bromo derivative | 78% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via its halogenated derivatives (e.g., bromo or iodo substituents). A phenyl group at the 8-position is introduced using palladium catalysts and arylboronic acids .
Representative Protocol:
| Component | Quantity | Role |
|---|---|---|
| 8-Bromo derivative | 1.0 eq | Electrophilic partner |
| Phenylboronic acid | 1.2 eq | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.5 eq | Base |
| DME/H₂O (3:1) | Solvent | 80°C, 12 hrs |
Ring-Opening and Functionalization
Under acidic conditions (e.g., concentrated HCl), the triazole ring undergoes selective cleavage at the N2–N3 bond, generating intermediates for further derivatization .
Mechanistic Pathway:
Stability and Degradation
The compound is stable under inert atmospheres but degrades via hydrolysis in aqueous media (t₁/₂ = 48 hrs at pH 7.4). The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .
Degradation Products:
-
3-Carboxylic acid derivative (major)
-
Ammonia (from hydrazine cleavage)
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Effects :
- The 8-phenyl group in the target compound provides steric bulk and aromatic interactions critical for binding to DPP-4 in sitagliptin . In contrast, the 8-methyl analog (CAS: 611240-66-5) lacks this aromaticity, reducing its therapeutic relevance but improving synthetic accessibility .
- Trifluoromethyl (-CF₃) at position 3 is a common feature in bioactive triazolo-pyrazines, contributing to metabolic stability and lipophilicity . Its absence (e.g., in 3-methyl analogs) diminishes pharmacological potency .
Biological Activity :
- The target compound’s role in diabetes therapy is unique among triazolo-pyrazines, which more commonly exhibit anticancer (e.g., 8-chloro derivatives ) or antimicrobial activity (e.g., urea/thiourea derivatives ).
- Fezolinetant (CAS: 1629229-37-3) demonstrates the scaffold’s versatility, with a thiadiazole substituent enabling neurokinin-1 receptor antagonism .
Key Observations:
- The target compound’s synthesis benefits from asymmetric catalysis and salt formation to achieve high enantiomeric purity (>99.8% ee) , whereas simpler analogs (e.g., 8-chloro derivatives) face challenges in yield optimization .
- Fezolinetant requires complex heterocyclic couplings, reflecting the synthetic difficulty of introducing thiadiazole and fluorophenyl groups .
Vorbereitungsmethoden
Step 1: Preparation of the Hydrazide Intermediate
Reaction: Hydrazine hydrate reacts with phenyl-substituted chloropyrazines or nitrile derivatives to form hydrazides, which serve as precursors for ring closure.
- Solvent: Ethanol or methanol.
- Temperature: 58–60°C.
- Duration: Approximately 15 hours.
- pH control: Adjusted to around 6 using sodium hydroxide.
- Purification: Extraction with dichloromethane, washing, and drying under reduced pressure.
Step 2: Introduction of the Trifluoromethyl Group and Cyclization
Reaction: The trifluoromethyl group is introduced via reagents like trifluoroacetic anhydride, often in the presence of chlorobenzene or other aromatic solvents, under low-temperature conditions to prevent side reactions.
- Solvent: Chlorobenzene.
- Temperature: Cooled to 0°C initially, then heated to 50°C.
- Reagents: Trifluoroacetic anhydride, methylsulfonic acid (catalyst).
- Duration: 42–60 hours, with refluxing.
Step 3: Cyclization to Form the Fused Heterocycle
Reaction: The intermediate undergoes cyclization, often catalyzed by acids like HCl or through thermal methods, to form the fused triazolopyrazine core.
- Catalyst: Hydrogen chloride in ethanol.
- Temperature: 25°C.
- Duration: 1 hour stirring, followed by overnight cooling at -15°C.
- Purification: Filtration, washing, and drying to obtain the crystalline hydrochloride salt.
Step 4: Hydrogenation and Salt Formation
Reaction: The nitro or precursor groups are reduced using palladium on carbon under hydrogen atmosphere.
- Solvent: Ethanol.
- Pressure: 4 bar hydrogen.
- Temperature: 23–25°C.
- Duration: Approximately 4.5 hours.
Post-reduction, the compound is reacted with hydrogen chloride in ethanol to form the hydrochloride salt, which is isolated by filtration and drying.
- The final product exhibits high purity (>99%) and characteristic spectral features confirming structure.
Data Table Summarizing the Preparation Methods
| Step | Reaction Description | Reagents | Conditions | Purity / Yield | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate + chloropyrazine | Ethanol, 58°C, 15h | ~93.3% purity | Extracted, purified via chromatography |
| 2 | Trifluoromethylation & cyclization | Trifluoroacetic anhydride | 0°C to 50°C, 42–60h | ~99.1% purity | Reflux, catalyst used |
| 3 | Heterocycle formation | HCl in ethanol | Room temp, 1h | >99% purity | Crystallization, filtration |
| 4 | Hydrogenation & salt formation | Pd/C, H₂ | 23–25°C, 4.5h | >99% purity | Final purification |
Notes on Industrial Scalability and Optimization
- Raw Material Availability: The starting materials such as phenyl chloropyrazines, trifluoroacetic anhydride, and hydrazines are commercially accessible.
- Reaction Conditions: Mild temperatures and standard solvents facilitate scale-up.
- Yield Optimization: Adjusting molar ratios, reaction times, and solvent purity can improve yields up to 99%.
- Environmental Considerations: Use of greener solvents and recycling of reagents is feasible to reduce waste.
Q & A
Q. Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 13d | 12.5 | S. aureus |
| 13j | 6.25 | E. coli |
| 13i | 25.0 | C. albicans |
| Data sourced from . |
Advanced: How is enantiomeric purity ensured for chiral analogs in drug development?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase.
- Stereochemical Control : Employ asymmetric hydrogenation or enzymatic resolution during synthesis .
Advanced: What computational methods predict the compound’s binding to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to poly(ADP-ribose) polymerase (PARP) or DPP-4.
- Protocol :
Prepare the protein (PDB: 3L3L) by removing water and adding polar hydrogens.
Define the binding site using grid coordinates (x=15, y=20, z=25).
Run 50 genetic algorithm iterations; validate with RMSD clustering (<2.0 Å).
- Results : Thiourea derivatives show binding energies of -8.1 to -9.8 kcal/mol, indicating strong PARP inhibition .
Basic: What pharmacological applications are reported for this compound’s derivatives?
Methodological Answer:
- DPP-4 Inhibition : Analogs like sitagliptin (a closely related triazolo-pyrazine) enhance insulin secretion by inhibiting DPP-4 (IC50 = 18 nM) .
- Anticancer Potential : Derivatives co-targeting PARP-1 and BRD4 show synergistic effects in breast cancer models (e.g., IC50 = 0.8 µM in MDA-MB-231 cells) .
Advanced: How do researchers resolve contradictions in reaction yields during scale-up?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
